

HPLC method for analysis of N-(4-isopropylphenyl)acetamide

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Compound of Interest

Compound Name: *N*-(4-isopropylphenyl)acetamide

Cat. No.: B184601

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An optimized High-Performance Liquid Chromatography (HPLC) method has been established for the quantitative analysis of **N-(4-isopropylphenyl)acetamide**. This application note provides a comprehensive protocol for the determination of purity and the separation of **N-(4-isopropylphenyl)acetamide** from its potential process-related impurities and degradation products. The method is suitable for quality control in research, development, and manufacturing environments.

This reverse-phase HPLC method utilizes a C18 stationary phase with a gradient elution of acetonitrile and water, incorporating formic acid for improved peak shape and resolution. The method demonstrates good sensitivity and specificity for **N-(4-isopropylphenyl)acetamide**.

Chromatographic Conditions

A summary of the optimal chromatographic conditions for the analysis of **N-(4-isopropylphenyl)acetamide** is presented in the table below.

Parameter	Condition
HPLC System	Agilent 1260 Infinity II or equivalent
Column	C18, 4.6 x 150 mm, 5 µm
Mobile Phase A	0.1% Formic Acid in Water
Mobile Phase B	0.1% Formic Acid in Acetonitrile
Gradient	See Table 2
Flow Rate	1.0 mL/min
Injection Volume	10 µL
Column Temperature	30 °C
Detector	UV-Vis Detector
Detection Wavelength	245 nm
Run Time	20 minutes

Gradient Elution Program

The gradient elution program for the separation is detailed in the following table.

Time (minutes)	% Mobile Phase A	% Mobile Phase B
0.0	70	30
10.0	30	70
15.0	30	70
15.1	70	30
20.0	70	30

Experimental Protocols

Reagents and Materials

- **N-(4-isopropylphenyl)acetamide** reference standard
- Acetonitrile (HPLC grade)
- Formic acid (ACS grade)
- Water (HPLC grade)

Preparation of Mobile Phases

- Mobile Phase A (0.1% Formic Acid in Water): Add 1.0 mL of formic acid to 1000 mL of HPLC grade water and mix thoroughly.
- Mobile Phase B (0.1% Formic Acid in Acetonitrile): Add 1.0 mL of formic acid to 1000 mL of HPLC grade acetonitrile and mix thoroughly.

Preparation of Standard Solution

Accurately weigh approximately 10 mg of **N-(4-isopropylphenyl)acetamide** reference standard and transfer it into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and Mobile Phase B to obtain a final concentration of 0.1 mg/mL.

Preparation of Sample Solution

Accurately weigh approximately 10 mg of the **N-(4-isopropylphenyl)acetamide** sample and transfer it into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and Mobile Phase B to obtain a final concentration of 0.1 mg/mL.

System Suitability

Before sample analysis, perform a system suitability test by injecting the standard solution six times. The system is deemed suitable for use if the following criteria are met:

- The relative standard deviation (RSD) of the peak area for the six replicate injections is not more than 2.0%.
- The tailing factor for the **N-(4-isopropylphenyl)acetamide** peak is not more than 2.0.

- The theoretical plates for the **N-(4-isopropylphenyl)acetamide** peak are not less than 2000.

Procedure

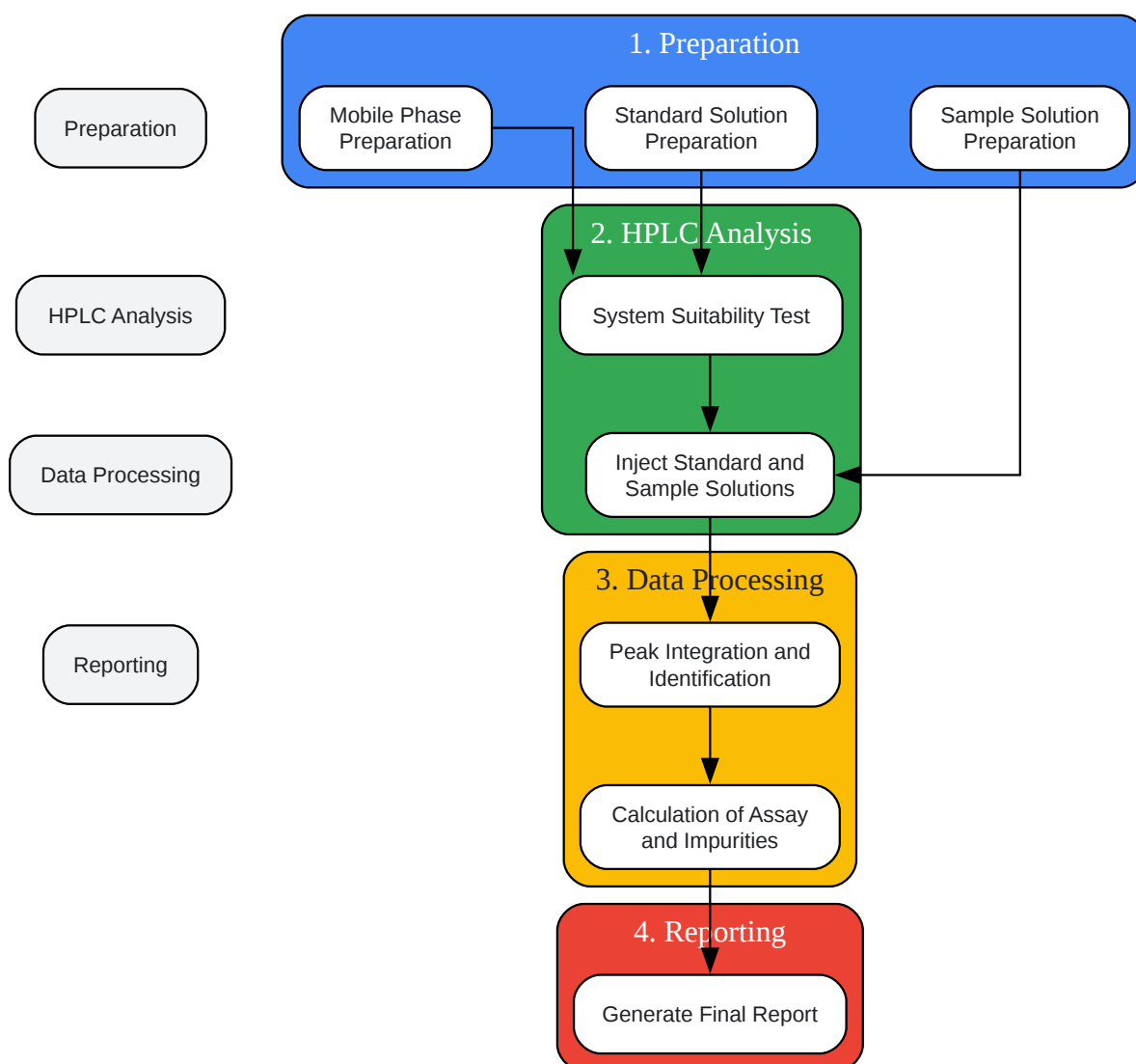
Inject the standard and sample solutions into the chromatograph and record the chromatograms. Identify the **N-(4-isopropylphenyl)acetamide** peak in the sample chromatogram by comparing the retention time with that of the standard. Calculate the assay and the levels of impurities based on the peak areas.

Method Validation Parameters

The following table summarizes the typical validation parameters for this analytical method.

Parameter	Acceptance Criteria
Specificity	No interference from blank at the retention time of the analyte.
Linearity	Correlation coefficient (r^2) ≥ 0.999
Accuracy	Recovery between 98.0% and 102.0%
Precision (RSD)	Repeatability $\leq 2.0\%$, Intermediate Precision $\leq 2.0\%$
LOD	Signal-to-Noise ratio of 3:1
LOQ	Signal-to-Noise ratio of 10:1

Visualization of the Experimental Workflow



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Caption: Workflow for HPLC analysis of **N-(4-isopropylphenyl)acetamide**.

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